molecular formula C22H18N2O2S B2455318 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide CAS No. 397278-56-7

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide

Cat. No. B2455318
CAS RN: 397278-56-7
M. Wt: 374.46
InChI Key: JBSVODBYUWEREP-UHFFFAOYSA-N
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Description

“N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide” is a compound that belongs to the benzothiazole class . Benzothiazoles are known for their strong fluorescence and luminescence properties . They are present in many commercially important organic fluorescent materials .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied extensively. For instance, the benzothiazole and chromene ring systems are almost coplanar, with their planes parallel to (110); the toluene ring system is rotated by ca 40 out of the chromene plane .


Chemical Reactions Analysis

Benzothiazole derivatives have been involved in various chemical reactions. For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely. For instance, one derivative has a melting point of 334°C .

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide is its specificity towards PPARγ, which reduces the likelihood of off-target effects. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of this compound is its potential toxicity, which has been observed in some studies at high doses.

Future Directions

There are several future directions for the research on N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide. One potential area of research is the development of more potent and selective PPARγ agonists that can be used for the treatment of metabolic disorders and inflammatory diseases. Another area of research is the investigation of the synergistic effects of this compound with other drugs, such as chemotherapy agents, for the treatment of cancer. Additionally, the potential use of this compound in combination with other anti-inflammatory agents for the treatment of autoimmune diseases such as multiple sclerosis and lupus could also be explored.

Synthesis Methods

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide can be synthesized through a multi-step process that involves the reaction of 3-(benzo[d]thiazol-2-yl)-4-hydroxybenzaldehyde with 3,5-dimethylbenzoyl chloride in the presence of a base. The resulting product is then subjected to further purification steps to obtain pure this compound.

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory properties and has been used in studies related to inflammatory bowel disease, rheumatoid arthritis, and asthma. This compound has also been studied for its anti-tumor properties, with promising results in cancer cell lines such as breast cancer and leukemia.

Safety and Hazards

Benzothiazole derivatives can pose certain hazards. For instance, one derivative has been classified as Acute Tox. 3 Oral .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide are largely determined by its interactions with enzymes, proteins, and other biomolecules. For instance, benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may interact with enzymes or proteins involved in the life cycle of Mycobacterium tuberculosis

Cellular Effects

This compound can have various effects on cells and cellular processes. For example, benzothiazole derivatives have been found to exhibit anticancer activity against human cancer cell lines This suggests that this compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that benzothiazole derivatives can inhibit the cyclooxygenase (COX) enzymes , which are involved in the biosynthesis of prostaglandins, key mediators of inflammation and pain. This suggests that this compound may exert its effects at the molecular level through interactions with COX enzymes or other biomolecules.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, benzothiazole derivatives have been found to exhibit anticonvulsant effects in animal models . The specific dosage effects of this compound have not been reported.

Metabolic Pathways

Given that benzothiazole derivatives can inhibit COX enzymes , it is possible that this compound may interact with enzymes or cofactors involved in the metabolism of arachidonic acid, the substrate for COX enzymes.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-13-9-14(2)11-15(10-13)21(26)23-16-7-8-19(25)17(12-16)22-24-18-5-3-4-6-20(18)27-22/h3-12,25H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSVODBYUWEREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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